molecular formula C18H25NO5 B1252700 Aurein

Aurein

Cat. No. B1252700
M. Wt: 335.4 g/mol
InChI Key: HKODIGSRFALUTA-RCDLFFMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurein is a natural product found in Packera glabella and Senecio flaccidus var. flaccidus with data available.

Scientific Research Applications

Membrane Disrupting Action of Aurein 1.2

Aurein 1.2, an antimicrobial peptide from the Australian tree frog Litoria Aurea, acts by permeabilizing bacterial membranes. The peptide disrupts membranes via a mechanism known as the 'carpet mechanism'. The effectiveness of this process is influenced by membrane charge and the C-terminal amidation of Aurein 1.2. It's found that increased membrane charge actually reduces the membrane disrupting activity of Aurein 1.2. The phenylalanine residues in Aurein 1.2 serve as membrane anchors, enabling it to bind to any membrane. C-terminal amidation is crucial for its action, suggesting that Aurein 1.2 operates through aggregation-driven membrane penetration (Shahmiri, Enciso, & Mechler, 2015).

Role of Phenylalanine Residues

Further research on Aurein 1.2 indicates that instead of charge interactions, aromatic phenylalanine residues facilitate membrane binding. This discovery contradicts the general assumption that the activity of such peptides is charge-driven. The study shows that altering these phenylalanine residues affects the peptide's mechanism of action, emphasizing their importance in the antimicrobial process (Shahmiri, Cornell, & Mechler, 2017).

Anticancer Activity

Aurein peptides also demonstrate anticancer activity, particularly aurein 1.2 and aurein 3.1. These peptides, derived from the secretions of Australian bell frogs, have shown effectiveness against a variety of cancer cells. Interestingly, certain aurein peptides (e.g., aureins 1.2 and 3.1) exhibit this anticancer activity with LC50 values in the 10-5-10-4 M range, making them the smallest antibiotic and anticancer active peptides from an anuran source (Rozek et al., 2000).

Interaction with Lipid Bilayers

Investigations into the interaction of Aurein 1.2 with charged lipid bilayers reveal that it binds to the surface of lipid bilayers, causing significant asymmetry. This interaction does not involve pore formation but rather induces strong changes in the lipid distribution across the bilayer leaflets. Such findings are crucial in understanding how Aurein 1.2 targets bacterial membranes without destroying them (Rai & Qian, 2017).

properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

(1R,4Z,6S,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14+,15+,18+/m0/s1

InChI Key

HKODIGSRFALUTA-RCDLFFMESA-N

Isomeric SMILES

C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C

SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C

synonyms

integerrimine
intergerrimine
senecionine
senecionine citrate (1:1)
senecionine citratre
senecionine, (15E)-isomer
squalidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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